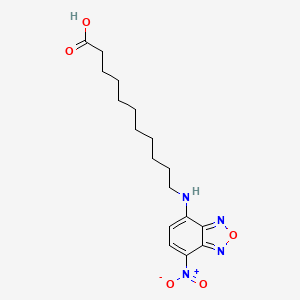

NBD-undecanoic acid

Description

BenchChem offers high-quality NBD-undecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NBD-undecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5/c22-15(23)9-7-5-3-1-2-4-6-8-12-18-13-10-11-14(21(24)25)17-16(13)19-26-20-17/h10-11,18H,1-9,12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFHJLYHAWOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397674 | |

| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-77-2 | |

| Record name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of NBD-Undecanoic Acid in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-undecanoic acid is a fluorescently labeled fatty acid analog that has become an indispensable tool in cell biology for the investigation of lipid metabolism and transport.[1][2] The molecule consists of an eleven-carbon undecanoic acid chain covalently linked to a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the direct visualization and quantification of fatty acid uptake, trafficking, and distribution within living cells. Its utility spans a wide range of applications, from fundamental studies of cellular lipid dynamics to high-throughput screening for modulators of fatty acid transport.[1][2] This guide provides a comprehensive overview of the core applications of NBD-undecanoic acid, detailed experimental protocols, and quantitative data to facilitate its effective use in a research setting.

Core Applications in Cell Biology

The primary utility of NBD-undecanoic acid lies in its ability to mimic natural fatty acids, allowing researchers to trace their metabolic fate. Key applications include:

-

Analysis of Fatty Acid Uptake and Transport: It is widely used to study the kinetics and mechanisms of fatty acid entry into cells. This includes characterizing the role of fatty acid transport proteins (FATPs) and other membrane transporters like CD36.[3]

-

Intracellular Trafficking and Localization: Once inside the cell, the fluorescent probe can be tracked to various organelles, providing insights into the pathways of fatty acid distribution to sites of metabolism (mitochondria for β-oxidation), esterification (endoplasmic reticulum), and storage (lipid droplets).

-

Visualization of Lipid Droplets: NBD-undecanoic acid is incorporated into neutral lipids and can be used to visualize lipid droplets, the primary cellular organelles for storing neutral lipids.

-

High-Throughput Screening: Its fluorescent properties make it suitable for use in automated, plate-reader-based assays to screen for compounds that inhibit or enhance fatty acid uptake.[4]

Data Presentation: Quantitative Analysis of Fluorescent Fatty Acid Analog Uptake

The following tables summarize quantitative data from studies utilizing fluorescent fatty acid analogs to probe lipid metabolism. While specific kinetic data for NBD-undecanoic acid is not always available, data from structurally similar fluorescent fatty acid analogs are presented to provide a comparative context.

| Parameter | Value | Cell Type | Fluorescent Analog | Reference |

| Km | 23.3 µM | mNtcp-HEK | 3β-NBD-TCA | [5] |

| Km | 19.1 µM | mAsbt-HEK | 3β-NBD-TCA | [5] |

| Km | 283 µM | ARPE-19 | [14C]DHA | [6] |

Table 1: Michaelis-Menten Constants (Km) for Fluorescent Lipid Analog Transport. This table presents the Michaelis-Menten constants (Km) for the transport of different fluorescently labeled lipid analogs in various cell lines, indicating the substrate concentration at which the transport rate is half of the maximum.

| Inhibitor | IC50 | Target | Fluorescent Analog | Reference |

| AS0369 | Nearly Identical to TCA | mAsbt | 3β-NBD-TCA | [5] |

| Oleic Acid | Concentration-dependent | HAECs | Stearic Acid | [7] |

Table 2: Inhibition of Fluorescent Fatty Acid Analog Uptake. This table shows the half-maximal inhibitory concentration (IC50) values for compounds that block the uptake of fluorescent lipid analogs, providing a measure of inhibitor potency.

Experimental Protocols

Fatty Acid Uptake Assay using Flow Cytometry

This protocol describes a quantitative method to measure the uptake of NBD-undecanoic acid into a population of suspended cells using flow cytometry.[8]

Materials:

-

NBD-undecanoic acid

-

Mammalian cell line of interest (e.g., 3T3-L1 adipocytes, CHO-K1)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet with PBS and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Labeling:

-

Prepare a 2X working solution of NBD-undecanoic acid complexed to BSA in HBSS. A typical final concentration is 1-5 µM.

-

Add an equal volume of the 2X NBD-undecanoic acid solution to the cell suspension.

-

Incubate the cells at 37°C for a defined period (e.g., 1, 5, 15, 30 minutes).

-

-

Stopping the Uptake:

-

To stop the fatty acid uptake, add 2 mL of ice-cold PBS containing 0.2% BSA.

-

Centrifuge the cells at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold PBS for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for NBD (Excitation: ~465 nm, Emission: ~535 nm).

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity of the cell population at each time point.

-

Visualization of Intracellular Trafficking by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of NBD-undecanoic acid.[9]

Materials:

-

NBD-undecanoic acid

-

Cells grown on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

HBSS

-

BSA, fatty acid-free

-

Paraformaldehyde (PFA) for fixation (optional)

-

Organelle-specific fluorescent trackers (e.g., MitoTracker Red, ER-Tracker Blue-White DPX)

-

Confocal microscope

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

-

Labeling:

-

Prepare a 1X working solution of NBD-undecanoic acid complexed to BSA in HBSS (e.g., 1 µM).

-

Wash the cells with warm HBSS and then incubate with the NBD-undecanoic acid solution at 37°C for 15-30 minutes.

-

-

Co-staining with Organelle Trackers (Optional):

-

If desired, co-stain with organelle-specific dyes according to the manufacturer's instructions. This is often done simultaneously with or immediately after NBD-undecanoic acid labeling.

-

-

Imaging:

-

Wash the cells three times with warm HBSS to remove excess fluorescent probe.

-

Add fresh HBSS or culture medium without phenol red to the cells.

-

Image the cells using a confocal microscope with the appropriate laser lines and emission filters for NBD and any co-stains.

-

-

Fixation (Optional):

-

After washing, cells can be fixed with 4% PFA in PBS for 15 minutes at room temperature for long-term storage and imaging.

-

Mandatory Visualizations

Caption: Experimental workflow for fatty acid uptake assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. labs.pbrc.edu [labs.pbrc.edu]

- 5. Validation of NBD-coupled taurocholic acid for intravital analysis of bile acid transport in liver and kidney of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Cellular Transport and Binding Processes of Unesterified Docosahexaenoic Acid in Outer Blood-Retinal Barrier Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD-Undecanoic Acid: Structure, Properties, and Applications in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-undecanoic acid, chemically known as 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid, is a fluorescently labeled fatty acid analog that has become an indispensable tool in the study of cellular lipid metabolism and trafficking. Its unique properties, particularly its environmentally sensitive fluorescence, allow for the real-time visualization and quantification of fatty acid uptake, transport, and incorporation into complex lipids within living cells. This technical guide provides a comprehensive overview of the structure, chemical properties, and key applications of NBD-undecanoic acid, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Structure and Chemical Properties

NBD-undecanoic acid consists of an eleven-carbon undecanoic acid chain covalently linked to a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore at the terminal amino group. The NBD group is a small, environmentally sensitive fluorophore whose emission spectrum shifts depending on the polarity of its surroundings, making it an excellent probe for monitoring the movement of the fatty acid into and within the hydrophobic environment of cellular membranes.

Table 1: Physicochemical Properties of NBD-Undecanoic Acid

| Property | Value | Reference(s) |

| Chemical Name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | [1][2] |

| Synonyms | NBD-undecanoic acid | [1][2] |

| CAS Number | 351002-77-2 | [1][3] |

| Molecular Formula | C₁₇H₂₄N₄O₅ | [1][3] |

| Molecular Weight | 364.39 g/mol | [1][3] |

| Appearance | Dark red powder | [4] |

| Melting Point | 95 °C | [4] |

| Solubility | Soluble in methanol and DMF | [4] |

| Purity | ≥98% (TLC) | [4] |

Table 2: Spectral Properties of NBD-Undecanoic Acid

| Property | Value (in Methanol) | Reference(s) |

| Excitation Maximum (λex) | 466 nm | [4] |

| Emission Maximum (λem) | 530 nm | [4] |

Experimental Protocols

NBD-undecanoic acid is a versatile tool for studying various cellular processes. Below are detailed protocols for its application in cell labeling and fluorescence microscopy to investigate fatty acid uptake and intracellular trafficking.

Preparation of NBD-Undecanoic Acid Stock Solution

-

Materials:

-

NBD-undecanoic acid powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Microcentrifuge tubes

-

-

Procedure:

-

Weigh out a precise amount of NBD-undecanoic acid powder.

-

Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. The solution is stable for at least 2 years under these conditions.[5]

-

Labeling of Adherent Mammalian Cells for Fluorescence Microscopy

This protocol is adapted from methods used for other NBD-labeled lipids and is suitable for visualizing the uptake and distribution of NBD-undecanoic acid.

-

Materials:

-

Adherent mammalian cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

NBD-undecanoic acid stock solution

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

-

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

-

Preparation of Labeling Medium: Prepare a working solution of NBD-undecanoic acid by diluting the stock solution in serum-free culture medium or HBSS to a final concentration of 1-5 µM. To facilitate solubilization and delivery to cells, the NBD-undecanoic acid can be complexed with fatty acid-free BSA. To do this, first, dilute the NBD-undecanoic acid stock in a small volume of ethanol, then add it to the BSA-containing medium while vortexing.

-

Cell Labeling:

-

Wash the cells twice with warm PBS or HBSS to remove serum.

-

Incubate the cells with the NBD-undecanoic acid labeling medium for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and the specific process being investigated.

-

-

Washing and Back-Extraction (Optional): To remove NBD-undecanoic acid that is only associated with the outer leaflet of the plasma membrane, a back-extraction step can be performed.

-

Wash the cells twice with cold PBS containing 1% (w/v) fatty acid-free BSA.

-

Incubate the cells with the cold BSA-containing PBS for 10-15 minutes on ice.

-

Wash three times with cold PBS.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with filters suitable for NBD fluorescence (Excitation: ~460-490 nm; Emission: ~510-550 nm).

-

-

Visualizing Experimental Workflows and Cellular Pathways

Experimental Workflow for Studying Fatty Acid Uptake

The following diagram illustrates a typical workflow for investigating the cellular uptake and trafficking of NBD-undecanoic acid.

Workflow for NBD-undecanoic acid cell labeling and analysis.

Metabolic Fate and Signaling of NBD-Undecanoic Acid

NBD-undecanoic acid, once taken up by the cell, can be metabolized and incorporated into various lipid species. This process can be used to trace fatty acid metabolism and its influence on cellular signaling pathways. The diagram below illustrates the potential metabolic fate of NBD-undecanoic acid and its downstream cellular effects.

Metabolic fate of NBD-undecanoic acid in a cell.

Applications in Research and Drug Development

NBD-undecanoic acid is a powerful tool with a wide range of applications in both basic research and drug development:

-

Studying Fatty Acid Transport: It allows for the direct visualization and quantification of fatty acid uptake by cells, enabling the characterization of fatty acid transport proteins.

-

Lipid Metabolism and Trafficking: Researchers can track the incorporation of the fluorescent fatty acid into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters, providing insights into lipid metabolic pathways.[5]

-

Visualizing Lipid Droplets: The accumulation of NBD-labeled lipids in lipid droplets can be easily visualized, making it a useful tool for studying lipid storage and dynamics.

-

Drug Discovery: NBD-undecanoic acid can be used in high-throughput screening assays to identify compounds that modulate fatty acid uptake or metabolism.

-

Cancer Research: Altered fatty acid metabolism is a hallmark of many cancers.[6] NBD-undecanoic acid can be used to study these alterations and to screen for potential anti-cancer drugs that target lipid metabolism.

Conclusion

NBD-undecanoic acid is a versatile and powerful fluorescent probe for the study of fatty acid metabolism and trafficking in living cells. Its environmentally sensitive fluorescence, coupled with its ability to be incorporated into cellular lipids, provides researchers with a dynamic tool to investigate a wide range of cellular processes. The protocols and workflows provided in this guide offer a starting point for researchers to effectively utilize NBD-undecanoic acid in their studies, with the potential to uncover new insights into cellular lipid biology and to aid in the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer Cell Metabolites: Updates on Current Tracing Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Luminescent Beacon: An In-depth Technical Guide to the Fluorescence of NBD-Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence mechanism of NBD-undecanoic acid, a widely utilized fluorescent fatty acid analog. We delve into the photophysical principles governing its environmentally sensitive emission, present key quantitative data, and offer detailed experimental protocols for its characterization and application. This document is intended to serve as a valuable resource for researchers employing NBD-undecanoic acid in studies of membrane biophysics, lipid trafficking, and drug-membrane interactions.

Core Mechanism of NBD Fluorescence: An Environmentally Sensitive Intramolecular Charge Transfer

The fluorescence of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, the luminescent heart of NBD-undecanoic acid, is fundamentally governed by an intramolecular charge transfer (ICT) process. Upon excitation with light, an electron is promoted from an electron-donating portion of the molecule to an electron-accepting portion. In the case of NBD-amino derivatives, the amino group serves as the electron donor, while the electron-withdrawing nitro group acts as the acceptor.

This charge-separated excited state is highly sensitive to the polarity of the surrounding microenvironment. In polar solvents, the solvent molecules can reorient around the excited-state dipole, stabilizing it and leading to a lower energy emission (a red-shift in the emission spectrum). Conversely, in nonpolar, hydrophobic environments, this solvent relaxation is less pronounced, resulting in a higher energy emission (a blue-shift).

Crucially, the fluorescence quantum yield of NBD is dramatically influenced by the solvent. In aqueous, polar environments, the fluorescence is significantly quenched, rendering it virtually non-fluorescent[1][2]. This is attributed to efficient non-radiative decay pathways. However, when partitioned into a hydrophobic medium, such as a lipid bilayer or the hydrophobic pocket of a protein, these non-radiative pathways are suppressed, and the NBD moiety becomes brightly fluorescent[1][2]. This "turn-on" characteristic in nonpolar environments is a key feature exploited in its myriad applications.

The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its surroundings[2]. Generally, in more polar environments that promote non-radiative decay, the fluorescence lifetime is shorter. In contrast, in nonpolar environments, the lifetime is longer.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for an NBD-undecanoic acid derivative. It is important to note that these values are for an NBD-11-aminoundecanoic acid moiety conjugated to a triterpene, and the solvent used was likely a non-polar organic solvent suitable for the chemical synthesis and characterization. These values should be considered representative, and researchers should characterize the probe in their specific experimental systems.

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λabs) | ~480 nm | [3] |

| Maximum Emission Wavelength (λem) | Not specified | [3] |

| Molar Extinction Coefficient (ε) | Not specified | [3] |

| Fluorescence Quantum Yield (ΦF) | Decreases with increasing linker length | [3] |

| Fluorescence Lifetime (τ) | Decreases with increasing linker length | [3] |

Note: The original study focused on the effect of the entire conjugate structure on fluorescence, and specific values for the NBD-undecanoic acid portion alone in various solvents were not provided. The trend of decreasing quantum yield and lifetime with a longer linker was noted.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of NBD-undecanoic acid relative to a well-characterized standard.

Materials:

-

NBD-undecanoic acid

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[4]

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)

-

Volumetric flasks and precision micropipettes

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of NBD-undecanoic acid and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions of both the NBD-undecanoic acid and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (typically the absorption maximum of the fluorophore).

-

Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the fluorometer. Ensure that the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the NBD-undecanoic acid and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The fluorescence quantum yield (ΦF) of the NBD-undecanoic acid (sample) is calculated using the following equation:

ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

where:

-

ΦF is the fluorescence quantum yield.

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

References

- 1. agilent.com [agilent.com]

- 2. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chameleon-Like Photophysics of NBD-Undecanoic Acid: A Technical Guide to its Spectral Properties in Diverse Solvent Environments

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a fluorescent probe and its environment is paramount. This in-depth technical guide delves into the core spectral properties of NBD-undecanoic acid, a widely utilized fluorescent fatty acid analog. We explore its solvatochromic behavior, providing a comprehensive dataset of its photophysical parameters in a range of solvents with varying polarities. This guide also outlines detailed experimental protocols for the characterization of such fluorescent probes, empowering researchers to conduct their own rigorous investigations.

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, the luminescent heart of NBD-undecanoic acid, is renowned for its remarkable sensitivity to the polarity of its immediate surroundings. This property, known as solvatochromism, manifests as shifts in the molecule's absorption and emission spectra, as well as alterations in its fluorescence quantum yield and lifetime. This environmental sensitivity makes NBD-undecanoic acid a powerful tool for probing the hydrophobicity of local environments, such as the lipid bilayers of cell membranes or the binding pockets of proteins.

Core Spectral Properties: A Comparative Analysis

The photophysical characteristics of NBD-undecanoic acid are profoundly influenced by the solvent in which it is dissolved. In general, the NBD fluorophore exhibits moderate fluorescence in aprotic (non-hydrogen bonding) solvents, while its fluorescence is significantly quenched in aqueous, protic environments. This behavior is critical for its application in biological systems, where changes in fluorescence can signal the movement of the probe from an aqueous phase to a more hydrophobic lipidic environment.

To provide a clear and comparative overview, the following table summarizes the key spectral properties of NBD-undecanoic acid and its close analogs in a selection of solvents, spanning a range of polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Non-Polar | ||||||

| n-Hexane | 1.88 | ~465 | ~510 | ~45 | High | Long |

| Cyclohexane | 2.02 | ~466 | ~512 | ~46 | High | Long |

| Dioxane | 2.21 | ~470 | ~525 | ~55 | Moderate | Moderate |

| Chloroform | 4.81 | ~475 | ~530 | ~55 | Moderate | Moderate |

| Polar Aprotic | ||||||

| Ethyl Acetate | 6.02 | ~472 | ~535 | ~63 | Moderate | Moderate |

| Tetrahydrofuran (THF) | 7.58 | ~478 | ~540 | ~62 | Moderate | Moderate |

| Acetonitrile | 37.5 | ~475 | ~545 | ~70 | Low | Short |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~480 | ~550 | ~70 | Low | Short |

| Polar Protic | ||||||

| Ethanol | 24.5 | ~470 | ~540 | ~70 | Low | Short |

| Methanol | 32.7 | ~468 | ~538 | ~70 | Very Low | Very Short |

| Water | 80.1 | ~470 | ~550 | ~80 | Extremely Low | Very Short |

Note: The values presented are approximate and can vary based on the specific experimental conditions, concentration, and the specific NBD-alkanoic acid analog used. "High/Long," "Moderate," and "Low/Short" are relative descriptors to illustrate the trend across solvent polarities.

The Influence of Solvent Polarity: A Deeper Dive

The data clearly illustrates a significant red-shift (a shift to longer wavelengths) in the emission maximum of NBD-undecanoic acid as the solvent polarity increases. This is a hallmark of positive solvatochromism and is attributed to the stabilization of the more polar excited state of the NBD fluorophore by polar solvent molecules. The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, indicating a greater degree of solvent reorganization around the excited state dipole.

Conversely, the fluorescence quantum yield and lifetime generally decrease with increasing solvent polarity. This is due to the enhancement of non-radiative decay pathways in polar, particularly protic, solvents. In these environments, the excited state energy can be more readily dissipated through processes like vibrational relaxation and intersystem crossing, leading to a reduction in the number of emitted photons.

Figure 1: Relationship between solvent polarity and the spectral properties of NBD-undecanoic acid.

Experimental Protocols: A Guide to Characterization

Accurate determination of the spectral properties of fluorescent probes like NBD-undecanoic acid requires meticulous experimental design and execution. The following protocols provide a general framework for such measurements.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of NBD-undecanoic acid (e.g., 1-10 mM) in a high-purity, spectroscopy-grade solvent in which it is readily soluble, such as chloroform or methanol. Store the stock solution in the dark at -20°C to minimize degradation.

-

Working Solutions: For spectral measurements, dilute the stock solution with the desired solvent to a final concentration that yields an absorbance of less than 0.1 at the absorption maximum. This is crucial to avoid inner filter effects, which can distort emission spectra and lead to inaccurate quantum yield measurements.

-

Solvent Purity: Use only high-purity, spectroscopy-grade solvents to minimize interference from fluorescent impurities.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectrum of the NBD-undecanoic acid solution over a relevant wavelength range (e.g., 350-600 nm).

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

-

Procedure:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a wavelength range that encompasses the entire emission band (e.g., 480-700 nm). Identify the wavelength of maximum emission (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (λ_em). Scan the excitation monochromator over a wavelength range that includes the absorption band. The resulting excitation spectrum should ideally match the absorption spectrum.

-

Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to NBD-undecanoic acid (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the excitation wavelength. Ensure the absorbance is below 0.1.

-

Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Fluorescence Lifetime Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a fast photodetector, and timing electronics.

-

Procedure:

-

Excite the sample with the pulsed light source.

-

Measure the time delay between the excitation pulse and the arrival of the first emitted photon.

-

Repeat this process many times to build up a histogram of photon arrival times.

-

The fluorescence lifetime (τ) is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

-

Figure 2: Workflow for the experimental determination of spectral properties.

Conclusion

The pronounced solvatochromism of NBD-undecanoic acid makes it an invaluable tool for researchers investigating lipid biology, membrane biophysics, and drug-membrane interactions. By understanding the fundamental principles governing its spectral properties and by employing rigorous experimental methodologies, scientists can effectively harness the chameleon-like nature of this fluorescent probe to gain deeper insights into the complex and dynamic world of cellular and molecular processes. This guide provides the foundational knowledge and practical protocols to empower such investigations.

Understanding NBD Fluorophore Environmental Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent probe widely utilized in biochemical, biophysical, and cell biological studies.[1][2] Its utility stems from its remarkable ability to alter its fluorescence properties in response to changes in the local environment, making it an invaluable tool for probing molecular interactions, membrane dynamics, and protein conformational changes.[1][3] This technical guide provides an in-depth exploration of the core principles governing NBD's environmental sensitivity, detailed experimental protocols, and its applications in drug development.

Core Principles of NBD Environmental Sensitivity

The environmental sensitivity of the NBD fluorophore is primarily attributed to its intramolecular charge transfer (ICT) characteristics.[2][4] The NBD structure consists of an electron-donating group (typically an amine or ether) and a strongly electron-withdrawing nitro group.[2] Upon excitation with light, there is a significant change in the dipole moment of the NBD group.[1] This change makes the excited state highly sensitive to the polarity of the surrounding solvent molecules.

In polar, aqueous environments, NBD exhibits very weak fluorescence.[1][5] This is due to the formation of hydrogen bonds between water molecules and the NBD moiety, which provides non-radiative pathways for the excited state to decay, thus quenching the fluorescence.[2] However, when NBD is transferred to a non-polar, hydrophobic environment, such as the interior of a protein or a lipid bilayer, it becomes brightly fluorescent.[1][5] This fluorescence enhancement is accompanied by a blue shift in the emission maximum.[6]

The key photophysical properties of NBD that are sensitive to the environment include:

-

Fluorescence Quantum Yield: The quantum yield, which is the ratio of emitted photons to absorbed photons, increases significantly as the polarity of the environment decreases.

-

Fluorescence Lifetime: The fluorescence lifetime, or the average time the molecule spends in the excited state, is also highly sensitive to the polarity of the surrounding environment, generally increasing in less polar environments.[1][7]

-

Emission Maximum (λmax): The wavelength of maximum fluorescence emission undergoes a blue shift (shifts to shorter wavelengths) as the solvent polarity decreases.[6]

-

Red Edge Excitation Shift (REES): In motionally restricted environments, such as when bound to a receptor, the NBD group can exhibit a red edge excitation shift, where the emission maximum shifts to a longer wavelength as the excitation wavelength is increased.[1]

Quantitative Data on NBD Fluorescence Properties

The following tables summarize the quantitative data on the fluorescence properties of NBD and its derivatives in various environments.

Table 1: Solvent Effects on the Fluorescence of NBD-labeled Serotonin Analogs

| Solvent | Dielectric Constant | Emission Maximum (nm) | Relative Intensity |

| Water | 80.1 | 550 | 0.01 |

| Methanol | 32.7 | 535 | 0.25 |

| Ethanol | 24.6 | 532 | 0.50 |

| Acetonitrile | 37.5 | 530 | 0.75 |

| Tetrahydrofuran | 7.6 | 525 | 1.00 |

Data adapted from environment-sensitive fluorescence studies of NBD-labeled ligands.[6]

Table 2: Photophysical Properties of an NBD-based Fluoroprobe (NBD-Bu) in Different Solvents

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |

| Hexane | 31.0 | 460 | 510 | 3.5 |

| Toluene | 33.9 | 465 | 520 | 3.2 |

| Chloroform | 39.1 | 470 | 530 | 2.8 |

| Acetonitrile | 46.0 | 475 | 540 | 2.5 |

| Methanol | 55.5 | 480 | 550 | 2.0 |

Data compiled from studies on solvent-dependent photophysical properties.[7]

Experimental Protocols

Protocol 1: Labeling of Proteins with NBD-Cl

This protocol describes a general procedure for labeling primary amine groups in proteins with 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

NBD-Cl stock solution (e.g., 10 mg/mL in DMSO)

-

Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer and spectrofluorometer

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl stock solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Separate the NBD-labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Determine the concentration of the covalently attached NBD by measuring the absorbance at its absorption maximum (typically around 478 nm in a protein environment). The molar extinction coefficient of NBD-amine adducts is approximately 13,000 M-1cm-1.

-

Record the fluorescence emission spectrum by exciting at the absorption maximum and scanning the emission from 500 nm to 650 nm.

-

Protocol 2: Monitoring Membrane Fluidity using NBD-labeled Lipids

This protocol outlines the use of NBD-labeled phospholipids (e.g., C6-NBD-PC) to probe the fluidity of lipid vesicles.

Materials:

-

NBD-labeled phospholipid (e.g., 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine, C6-NBD-PC)

-

Lipids for vesicle preparation (e.g., DPPC, POPC)

-

Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Spectrofluorometer with temperature control

Procedure:

-

Vesicle Preparation:

-

Prepare a lipid mixture in chloroform containing the desired lipids and a small mole fraction (e.g., 1 mol%) of the NBD-labeled lipid.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Hydrate the lipid film with the buffer by vortexing to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.

-

-

Fluorescence Measurements:

-

Place the LUV suspension in a cuvette in the spectrofluorometer.

-

Equilibrate the sample at the desired starting temperature.

-

Record the fluorescence emission spectrum of the NBD probe (e.g., excitation at 470 nm, emission scan from 500 nm to 650 nm).

-

Gradually increase the temperature, allowing the sample to equilibrate at each temperature point before recording a new spectrum.

-

-

Data Analysis:

-

Analyze the changes in the emission maximum and fluorescence intensity as a function of temperature. A significant shift in these parameters is expected around the phase transition temperature of the lipid bilayer, reflecting the change in the local environment of the NBD probe.

-

Visualizations of Workflows and Pathways

NBD-based Protein Labeling and Environmental Sensing Workflow

Caption: Workflow for labeling proteins with NBD-Cl and subsequent environmental sensing.

Probing Membrane Properties with NBD-Labeled Lipids

Caption: Experimental workflow for using NBD-labeled lipids to probe membrane phase behavior.

Applications in Drug Development

The environmental sensitivity of NBD makes it a valuable tool in various stages of drug discovery and development.

-

High-Throughput Screening (HTS): NBD-labeled ligands can be used to develop fluorescence-based binding assays for screening large compound libraries. A change in fluorescence upon displacement of the NBD-labeled ligand by a potential drug candidate can be used to identify hits.

-

Mechanism of Action Studies: NBD can be used to study the interaction of drugs with their targets. For example, labeling a drug with NBD can provide insights into its binding site and the conformational changes it induces in the target protein.

-

Drug Delivery: NBD-labeled lipids are used to track the fate of lipid-based drug delivery systems, such as liposomes, in cells and tissues.[1] This allows for the optimization of drug carrier formulations for improved delivery and efficacy.

-

Assessing Cardiotoxicity: NBD-based environment-sensitive probes have been developed for the hERG potassium channel, a key anti-target in drug development due to its association with cardiotoxicity.[8][9] These probes allow for the convenient and economical screening of drug candidates for their potential to inhibit the hERG channel.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]

Visualizing Lipid Dynamics: A Technical Guide to NBD-Undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid (NBD-undecanoic acid), a fluorescent fatty acid analog, for visualizing and quantifying lipid accumulation in cellular systems. We detail its mechanism, provide experimental protocols, present key quantitative data, and illustrate relevant biological pathways.

Introduction to NBD-Undecanoic Acid

Lipid droplets (LDs) are dynamic organelles central to energy storage, lipid homeostasis, and signaling.[1] Their dysregulation is implicated in numerous pathologies, including metabolic syndrome, non-alcoholic steatohepatitis (NASH), and cancer.[2][3] Fluorescent probes are essential tools for studying the lifecycle of LDs—from formation and growth to breakdown.

NBD-undecanoic acid is a fluorescently tagged medium-chain fatty acid.[4][5] It acts as a tracer, allowing researchers to monitor the uptake of fatty acids from the extracellular environment and their subsequent incorporation into cellular lipids, such as triglycerides stored within LDs.[6][7] Its fluorescence is environmentally sensitive, making it a valuable tool for observing these processes in living cells.[8]

Properties and Mechanism of Action

NBD-undecanoic acid consists of an eleven-carbon saturated fatty acid chain attached to a 7-nitrobenzofurazan-4-ylamino (NBD) fluorophore.[4] As a fatty acid analog, it is recognized and processed by cellular machinery involved in lipid transport and metabolism.[9] The probe is taken up by cells, activated to its acyl-CoA derivative, and then esterified into complex neutral lipids like triglycerides, which are sequestered into the hydrophobic core of lipid droplets.[1]

The NBD fluorophore's emission properties are sensitive to the polarity of its environment. In aqueous, polar environments, its fluorescence is relatively low. However, upon incorporation into the nonpolar, hydrophobic core of a lipid droplet, its quantum yield increases, resulting in a significant enhancement of the fluorescent signal.[10] This solvatochromic property is key to its utility in visualizing lipid accumulation.

Table 1: Physicochemical and Spectroscopic Properties of NBD-Undecanoic Acid

| Property | Value | Reference |

| Alternate Name | 11-(7-Nitrobenzofurazan-4-ylamino)undecanoic acid | [4] |

| Molecular Formula | C₁₇H₂₄N₄O₅ | [4] |

| Molecular Weight | 364.39 g/mol | [4] |

| Typical Absorption Max (λabs) | ~470-480 nm | [10][11] |

| Typical Emission Max (λem) | ~530-550 nm | [10][12] |

| Appearance | Dark red powder | [13] |

| Solubility | Soluble in methanol or DMF | [13] |

| Storage | -20°C, protected from light and moisture | [13] |

Experimental Workflow and Protocols

Visualizing lipid accumulation with NBD-undecanoic acid involves cell culture, induction of lipid storage, staining with the probe, and imaging. The following sections provide a generalized workflow and protocol for adherent mammalian cells.

General Experimental Workflow

The process follows a logical sequence from cell preparation to final analysis. This workflow can be adapted for suspension cells or specific experimental needs.

Detailed Protocol for Live-Cell Staining

This protocol is a starting point and should be optimized for specific cell types and experimental conditions.[8][14]

Materials:

-

NBD-undecanoic acid powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Mammalian cell line of interest (e.g., Huh-7, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Oleic acid complexed to BSA (for inducing lipid accumulation, optional)

-

Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-5 mM stock solution of NBD-undecanoic acid in anhydrous DMSO.

-

Vortex thoroughly to ensure the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Seeding and Treatment:

-

Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

To induce lipid droplet formation (optional positive control), treat cells with a lipid source, such as oleic acid (e.g., 100-400 µM) complexed with BSA for 12-24 hours prior to staining.[2][15]

-

-

Staining:

-

Prepare a fresh working solution of NBD-undecanoic acid by diluting the stock solution in pre-warmed culture medium or buffer (e.g., HBSS) to a final concentration of 1-10 µM. The optimal concentration must be determined empirically.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

-

Add the NBD-undecanoic acid working solution to the cells and incubate for 15-60 minutes at 37°C.[14] Protect from light during incubation.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unincorporated probe.

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Proceed immediately to imaging using a fluorescence or confocal microscope equipped with filters appropriate for the NBD fluorophore (Excitation ≈ 488 nm, Emission ≈ 540 nm).[16]

-

Data Interpretation and Comparative Analysis

Fluorescence from NBD-undecanoic acid will appear as distinct, bright puncta within the cytoplasm, corresponding to lipid droplets. The intensity of these puncta can be quantified using image analysis software to provide a relative measure of fatty acid uptake and storage. While highly effective, NBD-undecanoic acid is one of several available lipid probes.

Table 2: Comparison of Common Fluorescent Lipid Probes

| Feature | NBD-Undecanoic Acid | BODIPY 493/503 | Nile Red |

| Mechanism | Fluorescent fatty acid analog; incorporated metabolically. | Lipophilic dye; partitions into neutral lipid cores.[17] | Lipophilic dye; partitions into lipid environments. |

| Specificity | Labels newly synthesized lipids from exogenous sources. | Highly specific for neutral lipids in LDs.[15] | Stains neutral lipids (yellow-gold) and phospholipids (red). |

| Live Cell Imaging | Excellent; tracks metabolic flux. | Excellent; highly photostable.[17] | Good; can be used in live cells. |

| Environmental Sensitivity | Fluorescence increases in nonpolar environments.[10] | Fluorescence is largely insensitive to environment.[15] | Emission spectrum shifts based on lipid environment polarity. |

| Primary Use Case | Tracking fatty acid uptake and incorporation. | Staining and quantifying total neutral lipid content.[18] | General lipid staining, distinguishing lipid classes by color. |

Biological Context: Fatty Acid Uptake and LD Formation

NBD-undecanoic acid visualizes the culmination of a complex signaling and metabolic pathway. Long-chain fatty acids (LCFAs) are taken up by cells through protein transporters and signaling receptors.[9][19] Once inside, they are activated and esterified to form triglycerides, which coalesce to form nascent lipid droplets at the endoplasmic reticulum.

The diagram below illustrates a simplified pathway of fatty acid uptake and its subsequent incorporation into a lipid droplet, a process that can be monitored with NBD-undecanoic acid.

Occupation of fatty acid receptors like FFAR4 can also stimulate lipid droplet formation through G-protein signaling cascades involving PI3-kinase and AKT.[2] The transport of fatty acids across the plasma membrane is facilitated by proteins such as CD36 and Fatty Acid Transport Proteins (FATPs).[9][20] Inside the cell, fatty acids are activated into fatty acyl-CoAs, which are then used by enzymes like Diacylglycerol O-acyltransferase (DGAT) to synthesize triglycerides, the primary component of lipid droplets.[3]

Conclusion

NBD-undecanoic acid is a powerful tool for the dynamic visualization of fatty acid uptake and metabolic trafficking into lipid droplets. Its utility in live-cell imaging provides researchers with a method to investigate the mechanisms of lipid accumulation and screen for therapeutic compounds that modulate these pathways. Proper application, informed by an understanding of its properties and the underlying cell biology, will yield valuable insights into the complex world of lipid metabolism.

References

- 1. Fatty Acid Trafficking Between Lipid Droplets and Mitochondria: An Emerging Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 7. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 14. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 20. imrpress.com [imrpress.com]

The Dawn of Lipid Trafficking Visualization: A Technical Guide to the Initial Studies and Discovery of NBD-Labeled Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies and discovery of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled fatty acids, fluorescent probes that revolutionized the study of lipid metabolism and intracellular trafficking. We will explore the seminal work that introduced these vital tools, detail the initial experimental protocols, present key quantitative data, and visualize the pioneering discoveries of lipid pathways.

Introduction: Illuminating the Lipidome

Prior to the 1980s, the intricate dance of lipids within the cell was largely a black box. While the biochemical pathways of lipid synthesis and degradation were being unraveled, the spatial and temporal dynamics of lipid transport between organelles remained elusive. The development of fluorescently labeled lipid analogs, particularly those tagged with the NBD fluorophore, provided the first glimpses into these complex processes in living cells.

The pioneering work of Dr. Richard E. Pagano and his colleagues in the mid-1980s marked a turning point in cell biology. By synthesizing and introducing NBD-labeled fatty acids and other lipids into living cells, they were able to directly observe their metabolism and transport, laying the groundwork for our current understanding of lipid trafficking pathways.[1][2][3]

The NBD Fluorophore: A Sensitive Reporter

The utility of NBD as a fluorescent probe for lipids stems from its unique photophysical properties. Its fluorescence is highly sensitive to the polarity of its environment; it is weakly fluorescent in aqueous environments but becomes brightly fluorescent in the hydrophobic interior of cellular membranes.[4][5] This solvatochromism was a key feature that allowed researchers to distinguish between lipids in aqueous solution and those integrated into membranes.

Table 1: Key Spectroscopic Properties of NBD-Labeled Lipids

| Property | Value | Reference |

| Excitation Maximum (in methanol) | ~460-470 nm | [6] |

| Emission Maximum (in methanol) | ~530-540 nm | [6] |

| Environmental Sensitivity | Emission maximum shifts to shorter wavelengths (blue shift) and quantum yield increases in nonpolar environments. | [4][7] |

| Quantum Yield | Low in water, significantly higher in hydrophobic media. | [4] |

Seminal Discoveries: The Initial Studies

The initial studies with NBD-labeled fatty acids focused on understanding their uptake, metabolism, and subsequent distribution within the cell's endomembrane system. A key publication by Pagano and Sleight in 1985 described a novel technique for studying lipid metabolism and transport using these fluorescent analogs.[1] Another crucial paper from the same year by Longmuir, Martin, and Pagano detailed the synthesis of these probes.[8]

These early experiments revealed that fluorescently labeled lipids could be introduced to cells and would be metabolized and transported in a manner that mimicked their natural counterparts. For example, NBD-ceramide was shown to accumulate in the Golgi apparatus, providing a vital tool for visualizing this organelle in living cells.[9]

Experimental Protocols: The Foundational Techniques

The following protocols are based on the methodologies described in the seminal publications from the Pagano laboratory and represent the foundational techniques for studying lipid trafficking with NBD-labeled fatty acids.

Synthesis of NBD-Labeled Fatty Acids

The initial synthesis of NBD-labeled fatty acids involved the coupling of the NBD fluorophore to an amino-functionalized fatty acid. A common method is the reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with an omega-amino fatty acid.[8]

Protocol 4.1.1: Synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-12-aminododecanoic acid (NBD-12-aminododecanoic acid)

-

Dissolve: Dissolve 12-aminododecanoic acid in a suitable organic solvent such as chloroform/methanol.

-

Add Base: Add a slight molar excess of a base (e.g., triethylamine) to deprotonate the amino group.

-

Add NBD-Cl: Slowly add a solution of NBD-Cl in the same solvent.

-

React: Allow the reaction to proceed in the dark at room temperature for several hours.

-

Purify: Purify the resulting NBD-labeled fatty acid using column chromatography on silica gel.

-

Verify: Confirm the identity and purity of the product using techniques such as thin-layer chromatography (TLC) and spectroscopy.

Labeling of Living Cells

The introduction of NBD-labeled fatty acids into living cells was a critical step. The following is a generalized protocol for labeling cultured mammalian cells.

Protocol 4.2.1: Cellular Labeling with NBD-Fatty Acids

-

Cell Culture: Plate mammalian cells on glass coverslips in a petri dish and grow to the desired confluency.

-

Prepare Labeling Solution: Prepare a solution of the NBD-labeled fatty acid complexed to defatted bovine serum albumin (BSA) in a balanced salt solution or serum-free medium. The final concentration of the NBD-fatty acid is typically in the low micromolar range.

-

Incubation: Remove the growth medium from the cells, wash with a balanced salt solution, and add the labeling solution. Incubate the cells at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 5-30 minutes).

-

Wash: After incubation, remove the labeling solution and wash the cells several times with fresh, cold balanced salt solution to remove unbound probe.

-

Microscopy: Mount the coverslip on a microscope slide and observe the cellular fluorescence using a fluorescence microscope equipped with the appropriate filters for the NBD fluorophore.

Analysis of Lipid Metabolism by Thin-Layer Chromatography (TLC)

To determine how the NBD-labeled fatty acids were being metabolized, researchers used TLC to separate the different lipid species within the cell.

Protocol 4.3.1: TLC Analysis of NBD-Labeled Lipids

-

Lipid Extraction: After labeling, wash the cells and then extract the total cellular lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

Spotting: Concentrate the lipid extract and spot it onto a silica gel TLC plate.

-

Development: Develop the TLC plate in a chamber containing a solvent system appropriate for separating the lipid classes of interest (e.g., hexane:diethyl ether:acetic acid for neutral lipids).

-

Visualization: Visualize the fluorescent NBD-labeled lipid spots on the TLC plate under UV light.

-

Identification: Identify the different lipid species by comparing their migration distance (Rf value) to that of known lipid standards run on the same plate.

Visualizing the Pathways: Diagrams of Lipid Trafficking and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the initial understanding of lipid trafficking pathways that emerged from these early studies.

Quantitative Data from Initial Studies

The following tables summarize the type of quantitative data that was generated in the early studies of NBD-labeled fatty acids. The exact values would vary depending on the specific lipid analog, cell type, and experimental conditions.

Table 2: Example Cellular Uptake and Distribution Data

| Parameter | Example Value | Notes |

| Incubation Time | 5 - 60 minutes | Shorter times for initial uptake studies, longer for metabolism. |

| Labeling Concentration | 1 - 10 µM | Complexed with BSA. |

| % of Cell-Associated Fluorescence after 30 min | 70-90% | Highly dependent on cell type and temperature. |

| % of NBD-Fatty Acid Converted to Phospholipids (after 60 min) | 20-50% | As determined by TLC analysis. |

| Primary Localization after short incubation | Plasma Membrane | Followed by rapid internalization. |

| Primary Localization after longer incubation | Golgi, Endosomes, ER | Demonstrating active transport and metabolism. |

Modern Advancements: De Novo Labeling

Building upon the foundational work with exogenously supplied NBD-lipids, more recent studies have developed de novo labeling techniques. These methods involve supplying cells with lysolipids and NBD-labeled acyl-CoA, allowing for the intracellular synthesis of NBD-labeled lipids.[4][10] This approach offers a more physiologically relevant way to study the trafficking of newly synthesized lipids.

Conclusion

The discovery and initial application of NBD-labeled fatty acids were a watershed moment in cell biology, providing researchers with the tools to visualize the dynamic world of lipid trafficking in living cells. The foundational work of Pagano and his contemporaries paved the way for decades of research into the intricate pathways of lipid metabolism and transport, and their impact is still felt today as these fluorescent probes continue to be refined and utilized in modern cell biology and drug development. The principles and techniques established in these early studies remain fundamental to our ongoing exploration of the lipidome.

References

- 1. Defining lipid transport pathways in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insertion of fluorescent phospholipids into the plasma membrane of a mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of fluorescent and radiolabeled analogues of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NBD-Undecanoic Acid in Elucidating Lipid Metabolism: A Technical Guide

Introduction

In the intricate landscape of cellular biology, lipids are fundamental molecules, serving not only as structural components of membranes and energy reservoirs but also as critical signaling mediators. Understanding the dynamics of lipid metabolism—how cells uptake, traffic, store, and utilize fatty acids—is paramount for research in metabolic diseases, oncology, and drug development. Fluorescent lipid analogs have emerged as indispensable tools for visualizing these processes in living cells. Among these, 11-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)undecanoic acid (NBD-undecanoic acid) , a fluorescently labeled long-chain saturated fatty acid, provides a powerful means to track the fate of fatty acids in real-time.

The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a small, environmentally sensitive fluorophore. It exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the hydrophobic milieu of lipid bilayers, making it ideal for monitoring the incorporation of the fatty acid into cellular membranes and lipid droplets.[1] This technical guide provides an in-depth overview of the application of NBD-undecanoic acid in lipid metabolism research, detailing experimental protocols, data interpretation, and the visualization of associated cellular pathways.

Core Applications in Lipid Metabolism Research

NBD-undecanoic acid serves as a vital probe for several key areas of investigation:

-

Quantifying Fatty Acid Uptake and Transport: The rate and extent of NBD-undecanoic acid uptake can be precisely measured using techniques like flow cytometry and fluorescence microscopy.[2][3] This allows researchers to study the kinetics of fatty acid transport and to screen for compounds that modulate the activity of fatty acid transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[4]

-

Visualizing Intracellular Trafficking: Once inside the cell, the fluorescent fatty acid can be tracked as it moves between organelles. This enables the study of its transport to the endoplasmic reticulum for esterification, to mitochondria for β-oxidation, or to lipid droplets for storage.[5] Confocal microscopy is the primary tool for visualizing this spatial and temporal distribution.[5]

-

Monitoring Incorporation into Complex Lipids: The metabolic fate of NBD-undecanoic acid can be determined by analyzing its incorporation into more complex lipid species, such as triglycerides, phospholipids, and cholesterol esters.[6] Thin-layer chromatography (TLC) is a common technique used to separate and identify these newly synthesized NBD-labeled lipids.[6]

Experimental Methodologies

Detailed protocols are essential for obtaining reliable and reproducible data. Below are methodologies for two common applications of NBD-undecanoic acid.

Cellular Fatty Acid Uptake Assay via Flow Cytometry

This protocol provides a quantitative measure of fatty acid uptake across a large cell population, making it ideal for high-throughput screening and kinetic studies.[7]

Materials:

-

NBD-undecanoic acid (stored as a stock solution in DMSO at -20°C)

-

Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Flow cytometer with a 488 nm laser for excitation

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. On the day of the experiment, detach cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 500 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.

-

Preparation of Labeling Solution: Prepare a 2X stock of NBD-undecanoic acid complexed to BSA. First, dilute the NBD-undecanoic acid DMSO stock into serum-free medium. In a separate tube, prepare a BSA solution in the same medium. Slowly add the fatty acid solution to the BSA solution while vortexing to facilitate binding. A final concentration of 5 µM NBD-undecanoic acid and 1% BSA is a good starting point.

-

Cell Labeling: Resuspend the washed cell pellet in warm (37°C) serum-free medium at a concentration of 1x10^6 cells/mL. Add an equal volume of the 2X NBD-undecanoic acid-BSA labeling solution.

-

Incubation: Incubate the cells at 37°C for the desired time points (e.g., 1, 5, 10, 15, 30 minutes). A parallel control should be incubated at 4°C to measure surface binding versus active transport.

-

Stopping the Uptake: To stop the reaction, add a 10-fold excess of ice-cold PBS containing 2% fatty acid-free BSA. The BSA will "back-extract" any probe that is loosely associated with the outer leaflet of the plasma membrane.

-

Final Wash: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet once more with ice-cold PBS.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (typically ~530 nm). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of fatty acid taken up.

Visualization of Intracellular Localization by Confocal Microscopy

This method allows for the direct visualization of where NBD-undecanoic acid accumulates within the cell, such as in lipid droplets or the endoplasmic reticulum.

Materials:

-

Same as for flow cytometry, plus:

-

Glass-bottom culture dishes or coverslips

-

Lipid droplet stain (e.g., BODIPY 493/503)[8]

-

Organelle-specific trackers (e.g., ER-Tracker™, MitoTracker™)

-

4% Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

-

Preparation of Labeling Solution: Prepare the NBD-undecanoic acid-BSA complex as described in the flow cytometry protocol.

-

Cell Labeling: Remove the culture medium and wash the cells once with warm PBS. Add the NBD-undecanoic acid-BSA labeling solution to the cells and incubate at 37°C for 30-60 minutes.

-

Co-staining (Optional): If co-localizing with lipid droplets or other organelles, remove the NBD labeling solution, wash with PBS, and incubate with the appropriate tracker dye (e.g., BODIPY 493/503 for lipid droplets) according to the manufacturer's protocol.

-

Washing: Wash the cells three times with warm PBS to remove unbound probe.

-

Live-Cell Imaging: For live-cell imaging, add fresh culture medium or imaging buffer to the cells and proceed immediately to the microscope.

-

Fixation and Mounting (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

-

Image Acquisition: Acquire images using a confocal microscope. Use a 488 nm laser to excite the NBD fluorophore. If co-staining, use the appropriate laser lines and filter sets for the other dyes. Analyze the images for co-localization between the NBD signal and organelle markers.[5]

Data Presentation

Quantitative data from fatty acid uptake experiments are crucial for comparing different cell types, treatment conditions, or the effects of genetic modifications. While specific kinetic data for NBD-undecanoic acid is sparsely published in tabular form, the following table illustrates how such data can be presented.

| Cell Line | Transporter Expressed | Condition | Uptake Rate (pmol/min/10^6 cells) | Apparent K_m (µM) |

| HEK293 | Endogenous | Control | 15.2 ± 1.8 | 8.5 |

| HEK293 | CD36 Overexpression | Control | 48.5 ± 4.1 | 4.2 |

| 3T3-L1 Adipocyte | Endogenous | Basal | 85.7 ± 7.5 | 5.1 |

| 3T3-L1 Adipocyte | Endogenous | Insulin-Stimulated | 135.4 ± 11.2 | 4.8 |

| HepG2 | Endogenous | Control | 62.1 ± 5.5 | 6.3 |

| HepG2 | Endogenous | Oleate Co-incubation | 35.8 ± 3.9 | N/A |

Note: The data in this table are representative examples for illustrative purposes and are not derived from a single specific publication.

Visualization of Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and the underlying biological pathways.

Limitations and Considerations

While NBD-undecanoic acid is a powerful tool, researchers must be aware of its limitations. The NBD moiety is bulky and can potentially alter the metabolism and trafficking of the fatty acid compared to its unlabeled counterpart.[5] Furthermore, cells can metabolize the NBD-lipid, leading to the release of the free NBD fluorophore or its incorporation into different lipid backbones, which can complicate the interpretation of results.[9] Therefore, it is often necessary to perform control experiments, such as TLC analysis, to confirm the chemical identity of the fluorescent species being observed.[9] Using phospholipase inhibitors can also help prevent the breakdown of NBD-labeled complex lipids during analysis.[7]

Conclusion

NBD-undecanoic acid is a versatile and widely used fluorescent probe that has significantly advanced our understanding of fatty acid metabolism. It enables researchers to quantitatively measure fatty acid uptake and to visualize the intricate trafficking pathways of fatty acids within living cells. By combining robust experimental protocols with advanced imaging and analytical techniques, this tool allows for the detailed dissection of lipid dynamics. Despite some inherent limitations, careful experimental design and data interpretation will ensure that NBD-undecanoic acid remains a cornerstone of metabolic research, driving new discoveries in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical steps in cellular fatty acid uptake and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid kinetics in aerobic myocardium: characteristics of tracer carbon entry and washout and influence of metabolic demand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescent Fatty Acid Probes for Researchers and Drug Development Professionals

An in-depth exploration of the tools and techniques for visualizing and quantifying fatty acid dynamics in biological systems.

Fluorescent fatty acid probes are indispensable tools in modern biological research and drug development, enabling the direct visualization and quantification of fatty acid uptake, trafficking, and metabolism within living cells and organisms.[][] These probes, which consist of a fatty acid molecule covalently linked to a fluorophore, allow researchers to unravel the complex roles of fatty acids in cellular processes, from energy metabolism and membrane synthesis to cell signaling and disease pathogenesis.[][3] This technical guide provides a comprehensive overview of the major classes of fluorescent fatty acid probes, their applications, and detailed experimental protocols to facilitate their effective use in the laboratory.

Core Concepts and Probe Selection